methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
- Methyl 5-(trifluoromethyl)-1H-indole-4-carboxylate
- Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate
Uniqueness
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the indole ring influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1352905-52-2 |
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Molecular Formula |
C11H8F3NO2 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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